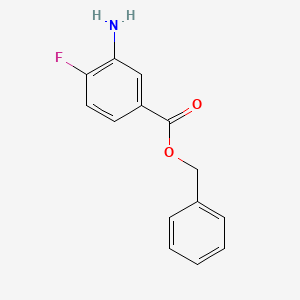

Benzyl 3-amino-4-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

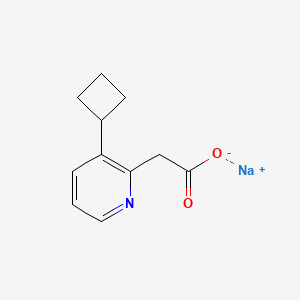

Benzyl 3-amino-4-fluorobenzoate is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 . It is used for research and development purposes .

Molecular Structure Analysis

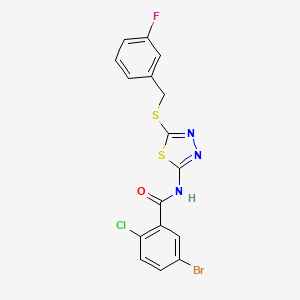

The molecular structure of Benzyl 3-amino-4-fluorobenzoate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2). The molecular formula is C14H12FNO2 .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 3-amino-4-fluorobenzoate are not mentioned in the search results, amines in general can undergo several types of reactions. For example, amines can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Benzyl 3-amino-4-fluorobenzoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.科学的研究の応用

Synthesis of Diazine-Based Pharmaceuticals

Benzyl 3-amino-4-fluorobenzoate: is a valuable precursor in the synthesis of diazine-based drugs. Diazines are central to a wide range of pharmacological applications due to their presence in DNA, RNA, and various bioactive compounds. They exhibit a spectrum of activities, including anticancer, antibacterial, and antihypertensive effects . The compound’s ability to introduce fluorine atoms into diazine rings can lead to the development of drugs with improved pharmacokinetic properties.

Enzymatic Defluorination Studies

The fluorine atom in Benzyl 3-amino-4-fluorobenzoate makes it a suitable substrate for studying enzymatic defluorination. This process is significant in understanding the biodegradation of fluorinated environmental pollutants. Enzymes capable of cleaving the strong C–F bond can be studied using this compound, providing insights into the detoxification of harmful substances .

Development of Radiolabeled Compounds

In nuclear medicine, Benzyl 3-amino-4-fluorobenzoate can be used to develop radiolabeled compounds for diagnostic imaging. The fluorine atom can be substituted with radioactive isotopes, such as 18F, to create compounds used in positron emission tomography (PET) scans. This application is crucial for non-invasive disease diagnosis and monitoring .

特性

IUPAC Name |

benzyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWCLHABHDGMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-amino-4-fluorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)

![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)